(1-Cyanocyclohexyl)methyl methanesulfonate

Description

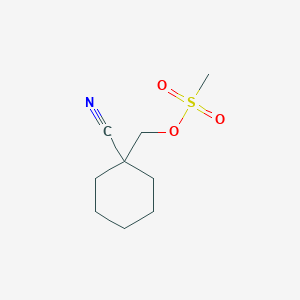

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-cyanocyclohexyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNZAYIVGCVEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1(CCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyanocyclohexyl Methyl Methanesulfonate

Preparation of (1-Cyanocyclohexyl)methanol Precursor

The initial and crucial stage in the synthesis of (1-Cyanocyclohexyl)methyl methanesulfonate (B1217627) is the production of the alcohol precursor, (1-Cyanocyclohexyl)methanol. This is typically achieved through the chemical reduction of a cyanoester derivative.

Reductive Strategies for Cyanoester Derivatives (e.g., Ethyl (1-Cyanocyclohexyl)acetate)

The reduction of ethyl (1-cyanocyclohexyl)acetate to (1-cyanocyclohexyl)methanol requires a reducing agent capable of selectively converting the ester functional group to a primary alcohol without affecting the nitrile (cyano) group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing esters, they can also potentially reduce the nitrile group. Therefore, milder and more selective reagents are often preferred.

Lithium borohydride (B1222165) (LiBH₄) presents a more suitable option, as it is a stronger reducing agent than sodium borohydride but generally less reactive than lithium aluminum hydride. wikipedia.org This characteristic allows for the selective reduction of esters to alcohols, even in the presence of other functional groups like nitriles. wikipedia.org The enhanced reactivity of LiBH₄ compared to its sodium counterpart is attributed to the polarizing effect of the lithium cation on the carbonyl group of the ester. wikipedia.org

Optimization of Borohydride-Mediated Reduction Protocols (e.g., NaBH₄ in Dimethoxyethane-Methanol)

While sodium borohydride (NaBH₄) is generally considered a mild reducing agent, its reactivity can be enhanced through optimization of the reaction conditions. The reduction of esters with NaBH₄ is often slow in protic solvents alone. However, the use of a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol (B129727), has been shown to facilitate the reduction of aromatic esters to their corresponding alcohols in good yields. researchgate.net This suggests that a similar solvent system could be optimized for the reduction of ethyl (1-cyanocyclohexyl)acetate.

Furthermore, the addition of certain salts, such as calcium chloride (CaCl₂), to NaBH₄ reductions has been reported to enhance the rate of ester reduction. This combination provides a selective and mild method for this transformation. The presence of an electron-withdrawing group, such as the cyano group in the α-position to the ester, can also facilitate the reduction by making the carbonyl carbon more electrophilic. researchgate.net Research has demonstrated the successful selective reduction of the ester group in α-cyano epoxides using sodium borohydride, highlighting its potential for the targeted synthesis of (1-cyanocyclohexyl)methanol. rsc.org

For a successful synthesis, the reaction parameters would need to be carefully controlled.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) with additives (e.g., CaCl₂) or Lithium Borohydride (LiBH₄) | To achieve selective reduction of the ester in the presence of the nitrile group. |

| Solvent | Mixed solvent system (e.g., THF/Methanol or Dimethoxyethane/Methanol) | To enhance the reactivity of the borohydride and facilitate the reaction. |

| Temperature | Controlled, potentially ranging from room temperature to reflux | To optimize the reaction rate and minimize side reactions. |

| Reaction Time | Monitored for completion (typically a few hours) | To ensure full conversion of the starting material. |

Formation of (1-Cyanocyclohexyl)methyl Methanesulfonate from the Alcohol Precursor

Once the (1-cyanocyclohexyl)methanol precursor has been synthesized and purified, the next step is its conversion to the final product, this compound. This is achieved through a process known as mesylation.

Mesylation Procedures and Reaction Conditions (e.g., Et₃N in CH₂Cl₂)

The mesylation of (1-cyanocyclohexyl)methanol involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. A common and effective procedure utilizes triethylamine (B128534) (Et₃N) as the base and dichloromethane (B109758) (CH₂Cl₂) as the solvent. mdma.ch

The reaction is typically carried out at a reduced temperature, between 0°C and -10°C, to control the exothermic nature of the reaction and minimize the formation of byproducts. mdma.ch Methanesulfonyl chloride is added gradually to a solution of the alcohol and triethylamine in dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the mesylate.

An alternative, environmentally conscious approach involves conducting the mesylation in a water-solvent system. In this method, triethylamine can also be an effective base. researchgate.netrsc.org

| Reagent/Condition | Role/Purpose |

| (1-Cyanocyclohexyl)methanol | Starting material (alcohol precursor) |

| Methanesulfonyl Chloride (MsCl) | Source of the mesyl group |

| Triethylamine (Et₃N) | Base to neutralize the HCl byproduct |

| Dichloromethane (CH₂Cl₂) | Anhydrous solvent for the reaction |

| Temperature | 0°C to -10°C |

Scalability and Efficiency Considerations in Preparative Synthesis

For the large-scale production of this compound, several factors related to scalability and efficiency must be considered. The choice of reagents and solvents plays a significant role. While the dichloromethane-based procedure is effective, the use of large volumes of halogenated solvents can be a concern in industrial settings due to environmental and cost considerations. The water-solvent method for mesylation presents a greener alternative that could be more suitable for large-scale synthesis. researchgate.netrsc.org

Reactivity Profiles and Mechanistic Insights of 1 Cyanocyclohexyl Methyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Moiety

The methanesulfonate group (CH₃SO₃⁻) is the conjugate base of the strong acid methanesulfonic acid, which makes it an excellent leaving group in nucleophilic substitution reactions. organic-chemistry.orgkhanacademy.org The C-O bond in the methanesulfonate ester is polarized, rendering the adjacent carbon atom electrophilic and prone to attack by a wide range of nucleophiles.

Scope of Nucleophile Incorporation (e.g., Amines, Alcohols, Thiols)

The electrophilic carbon center of (1-Cyanocyclohexyl)methyl methanesulfonate can react with various nucleophiles, leading to the displacement of the mesylate group and the formation of new carbon-nucleophile bonds.

Amines : Primary and secondary amines are effective nitrogen nucleophiles that can displace the methanesulfonate group to form new C-N bonds. chemguide.co.uklibretexts.org The reaction with ammonia (B1221849) or primary amines yields primary or secondary amines, respectively. However, the resulting amine products are also nucleophilic and can react further with the starting methanesulfonate, potentially leading to over-alkylation and the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com To favor the formation of the primary amine, a large excess of the amine nucleophile is often employed. savemyexams.com

Alcohols : Alcohols and alkoxides serve as oxygen-centered nucleophiles. While neutral alcohols are generally weak nucleophiles, their reactivity can be enhanced by using their corresponding alkoxide salts (e.g., sodium ethoxide). These reactions typically proceed via an Sₙ2 mechanism to yield ethers. nih.govresearchgate.net

Thiols : Thiols and their conjugate bases, thiolates, are excellent sulfur-based nucleophiles. chemistrysteps.comnih.gov Thiolates are generally more nucleophilic than their corresponding alkoxides due to the higher polarizability of sulfur. They react efficiently with primary methanesulfonates to form thioethers (sulfides). chemistrysteps.compearson.com

Table 1: Illustrative Nucleophilic Substitution Reactions This table presents representative examples of nucleophilic substitution reactions on primary methanesulfonates.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ethylamine (CH₃CH₂NH₂) | Secondary Amine |

| Alcohol | Sodium Ethoxide (NaOCH₂CH₃) | Ether |

Influence of Catalytic and Solvent Systems on Reaction Pathways and Selectivity

The choice of solvent is critical in directing the outcome of nucleophilic substitution reactions. organic-chemistry.orgyoutube.com Solvents influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate and mechanism (Sₙ1 vs. Sₙ2).

Polar Aprotic Solvents : Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are polar aprotic. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and highly reactive, which favors the bimolecular Sₙ2 pathway. organic-chemistry.org For a primary substrate like this compound, Sₙ2 reactions are generally preferred.

Polar Protic Solvents : Solvents like water, ethanol (B145695), and methanol (B129727) are polar protic. They can solvate both cations and anions effectively through hydrogen bonding. While they can be used for substitution reactions, they can also act as competing nucleophiles (solvolysis). Furthermore, by stabilizing the nucleophile through hydrogen bonding, they can decrease its reactivity, potentially slowing down Sₙ2 reactions. youtube.com However, these solvents are excellent at stabilizing carbocation intermediates, which would favor an Sₙ1 pathway. organic-chemistry.orgyoutube.com

Catalysis is not always required for the substitution of good leaving groups like methanesulfonates. However, in cases where the nucleophile is weak, a non-nucleophilic base may be used to deprotonate the nucleophile (e.g., an alcohol or thiol), thereby increasing its nucleophilicity.

Mechanistic Pathways of Methanesulfonate Displacement as a Leaving Group

The displacement of the methanesulfonate group can occur via two primary mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). organic-chemistry.orgmasterorganicchemistry.com

Sₙ2 Mechanism : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. organic-chemistry.orgulethbridge.ca This pathway leads to an inversion of stereochemistry at the carbon center. For a primary substrate such as this compound, the Sₙ2 pathway is generally favored due to the relatively low steric hindrance at the primary carbon and the instability of a primary carbocation. organic-chemistry.orgulethbridge.ca The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

Sₙ1 Mechanism : This is a two-step mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.comyoutube.com The first and rate-determining step is the departure of the leaving group to form a carbocation. The second step is the rapid attack of the nucleophile on the planar carbocation. youtube.com This pathway is typically favored for tertiary substrates that can form stable carbocations. Given that this compound is a primary mesylate, the Sₙ1 pathway is highly unlikely under typical conditions because it would require the formation of a high-energy primary carbocation. organic-chemistry.orgyoutube.com

The excellent leaving group ability of the methanesulfonate anion is attributed to the stabilization of the negative charge through resonance across the three oxygen atoms of the sulfonate group. organic-chemistry.orgkhanacademy.org

Reduction Reactions of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is also a site of reactivity, specifically for reduction reactions.

Selective Transformation to Amine Derivatives

The carbon-nitrogen triple bond of the nitrile can be reduced to a carbon-nitrogen single bond, converting the nitrile into a primary amine (-CH₂NH₂). researchgate.netchemguide.co.uk This transformation is a valuable synthetic tool for introducing an aminomethyl group. The methanesulfonate group is generally stable under many nitrile reduction conditions, allowing for selective transformation. For instance, catalytic hydrogenation is known to reduce nitriles without affecting sulfonate esters. researchgate.net

Evaluation of Hydride Reducing Agents (e.g., LiAlH₄) and Catalytic Hydrogenation

Two common methods for the reduction of nitriles to primary amines are the use of metal hydride reagents and catalytic hydrogenation. organic-chemistry.org

Hydride Reducing Agents : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles. byjus.comchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to yield the primary amine. researchgate.netbyjus.com The mechanism involves the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.netgoogle.com Common catalysts for nitrile reduction include Raney nickel, platinum (Pt), and palladium (Pd). researchgate.netresearchgate.nethidenanalytical.com The reaction is often carried out at elevated temperatures and pressures. Catalytic hydrogenation can be highly selective for the nitrile group, leaving other functional groups like esters intact. researchgate.net Different catalysts can offer varying levels of activity and selectivity. For instance, Raney nickel is highly effective for converting nitriles to primary amines. researchgate.netchemrxiv.org

Table 2: Comparison of Common Reagents for Nitrile Reduction

| Reagent/System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (THF, Et₂O), then H₂O workup | High reactivity, effective for many nitriles | Highly reactive with protic solvents (e.g., water, alcohols); not chemoselective for other reducible groups |

Reaction Mechanisms of Nitrile Reduction

The conversion of the nitrile (cyano) group in this compound to a primary amine is a fundamental transformation that significantly broadens its synthetic applications. The mechanism of this reduction is contingent on the selected reducing agent, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most prevalent methods.

With a potent hydride source like LiAlH₄, the reduction proceeds via nucleophilic addition. chemistrysteps.comdoubtnut.comlibretexts.org The hydride ion (H⁻) attacks the electrophilic carbon of the nitrile group, breaking the carbon-nitrogen triple bond to form an intermediate imine anion. libretexts.orglibretexts.org This intermediate is stabilized as a Lewis acid-base complex with aluminum. libretexts.org A second hydride ion then attacks the electrophilic carbon of the imine complex, resulting in a dianion intermediate. libretexts.orgjove.comswun.edu.cn A subsequent aqueous workup protonates the dianion to yield the final primary amine product. chemistrysteps.comjove.com

Mechanism of Nitrile Reduction using LiAlH₄

First Hydride Attack: A hydride ion from LiAlH₄ performs a nucleophilic attack on the nitrile's electrophilic carbon.

Imine Anion Formation: This initial attack forms an imine anion, which is complexed with the aluminum species. libretexts.org

Second Hydride Attack: A second hydride equivalent attacks the imine carbon, leading to the formation of a dianion. jove.comswun.edu.cn

Protonation: Aqueous workup protonates the dianion, yielding the primary amine. chemistrysteps.com

Catalytic hydrogenation offers an alternative pathway, utilizing hydrogen gas (H₂) and a metal catalyst such as Raney nickel, palladium, or platinum. youtube.com In this heterogeneous process, both the nitrile and hydrogen are adsorbed onto the catalyst's surface. The C≡N triple bond is then sequentially reduced. The addition of the first mole of hydrogen results in an imine intermediate, which is rapidly hydrogenated further to the primary amine. bme.hu The formation of secondary and tertiary amines as by-products can occur, making control of selectivity a critical aspect of this reaction. bme.hu

Exploiting Bifunctional Reactivity

The synthetic value of this compound is significantly amplified by the presence of two functionally distinct reactive sites: the nitrile group and the methanesulfonate group. This bifunctionality permits selective and sequential chemical modifications, enabling the construction of complex molecular architectures.

Orthogonal Reactivity of Cyanide and Methanesulfonate Groups

The cyanide and methanesulfonate groups possess orthogonal reactivity, meaning one group can undergo a chemical transformation selectively without affecting the other under a specific set of reaction conditions. This selectivity arises from their fundamentally different chemical properties.

The methanesulfonate (mesylate) group is an excellent leaving group, rendering the attached methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles. In contrast, the nitrile group is comparatively unreactive toward many nucleophiles but is readily transformed through reduction or hydrolysis. youtube.comebsco.com The carbon atom in the nitrile group is electrophilic, but the triple bond's stability makes it less reactive than the carbon bearing the mesylate. libretexts.orgyoutube.com

This differential reactivity allows for a synthetic strategy where the methanesulfonate is first displaced by a chosen nucleophile, leaving the nitrile group intact for subsequent chemical manipulation.

| Functional Group | Reactive Center | Typical Reaction Type | Common Reagents | Relative Conditions |

|---|---|---|---|---|

| Methanesulfonate | CH₂-OMs | Nucleophilic Substitution (Sₙ2) | Nucleophiles (e.g., NaN₃, NaBr, KCN, NaOR) | Mild to moderate |

| Nitrile (Cyano) | -C≡N | Reduction | Strong Reducing Agents (e.g., LiAlH₄, H₂/Raney Ni) | Requires powerful reagents |

| Nitrile (Cyano) | -C≡N | Hydrolysis | Strong Acid/Base (e.g., H₂SO₄, NaOH) with heat | Harsh/Forcing |

Development of Tandem and Cascade Reactions Enabled by Dual Functionality

The dual functionality inherent in this compound makes it an ideal substrate for the development of efficient tandem and cascade reactions. These processes, where multiple chemical bonds are formed in a single operation, enhance synthetic efficiency by minimizing intermediate isolation and purification steps, thus saving time and resources.

A synthetic sequence can be designed where a nucleophile first displaces the methanesulfonate group. The resulting product, which still contains the nitrile functionality, can then be subjected to a second reaction in the same pot. For example, after an Sₙ2 reaction to introduce a new substituent, the reaction conditions could be altered (e.g., by adding a reducing agent) to transform the nitrile group into an amine.

Furthermore, the nitrile group itself can be employed as a key component in cascade reactions, acting as a radical acceptor or participating in cycloadditions to build complex heterocyclic and carbocyclic systems. rsc.orgresearchgate.net The strategic placement of the nitrile and the leaving group allows for the design of intramolecular reactions, where an initial intermolecular reaction is followed by a cyclization event involving the nitrile group, leading to the rapid assembly of complex cyclic structures. The versatility of the nitrile group in such transformations highlights its importance as a building block in advanced organic synthesis. researchgate.net

Advanced Applications of 1 Cyanocyclohexyl Methyl Methanesulfonate in Complex Organic Synthesis

Precursor for Spirocyclic γ-Sultam Architectures

The development of novel, three-dimensional molecular scaffolds is a central theme in drug discovery. Spirocyclic γ-sultams (cyclic sulfonamides) are particularly valuable as they are considered bioisosteres of pyrrolidines and pyrrolidones, offering improved metabolic stability and unique physicochemical properties. nih.gov Methodologies have been developed to synthesize these structures from related cyano-functionalized precursors.

A highly efficient one-pot method has been established for the synthesis of spirocyclic γ-sultams from related precursors like cyanoalkylsulfonyl fluorides. nih.govnih.gov This methodology relies on the reduction of a nitrile group to a primary amine, which then undergoes a subsequent intramolecular cyclization. researchgate.net The reaction is typically carried out under mild conditions using sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) chloride hexahydrate (NiCl₂·6H₂O) catalyst in methanol (B129727). nih.govnih.gov This approach is scalable and provides good to excellent yields for various spirocyclic sultams. nih.gov

The versatility of this method is demonstrated by its application to precursors with different ring sizes, leading to a variety of spirocyclic γ-sultam products.

Table 1: Examples of Spirocyclic γ-Sultam Synthesis via One-Pot Reductive Cyclization

| Precursor | Product | Yield |

| (1-Cyanocyclobutyl)methylsulfonyl fluoride (B91410) | 2-Thia-3-azaspiro[4.3]nonane 2,2-dioxide | 71% |

| (1-Cyanocyclopentyl)methylsulfonyl fluoride | 2-Thia-3-azaspiro[4.4]decane 2,2-dioxide | 84% |

| (1-Cyanocyclohexyl)methylsulfonyl fluoride | 2-Thia-3-azaspiro[4.5]undecane 2,2-dioxide | 81% |

This table presents data on the synthesis of spirocyclic γ-sultams from corresponding sulfonyl fluoride precursors, illustrating the efficiency of the one-pot reductive cyclization methodology. nih.gov

The mechanism of the one-pot reaction proceeds through two key sequential steps. nih.govresearchgate.net

Nitrile Reduction: The process begins with the nickel-catalyzed reduction of the cyano group (-C≡N) by sodium borohydride. This transforms the nitrile into a primary amine (-CH₂NH₂).

Intramolecular Cyclization: The newly formed primary amine then acts as an intramolecular nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl group (in the case of sulfonyl fluoride precursors), displacing the fluoride ion and forming the stable, five-membered sultam ring. researchgate.net

Once formed, the spirocyclic γ-sultam scaffold serves as a template for further chemical modification. The nitrogen atom within the sultam ring provides a convenient handle for derivatization. nih.gov A common strategy is N-alkylation, which allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the core scaffold. This functionalization is crucial for tuning the molecule's biological activity and physicochemical properties in drug discovery programs. The robust nature of the sultam ring allows it to tolerate a range of reaction conditions, facilitating its incorporation into more complex molecules. chemrxiv.org

Role as an Advanced sp³-Enriched Building Block

In contemporary medicinal chemistry, there is a significant demand for molecules with a high degree of three-dimensionality, or sp³-character. Such compounds often exhibit improved selectivity, potency, and pharmacokinetic properties compared to their flat, sp²-rich counterparts. Building blocks like (1-Cyanocyclohexyl)methyl methanesulfonate (B1217627) and the resulting spirocyclic γ-sultams are valuable resources for synthesizing these complex structures. nih.gov

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems. The spirocyclic γ-sultams derived from cyano-functionalized precursors are ideal scaffolds for DOS. nih.gov Their rigid, three-dimensional conformations provide novel exit vectors for substitution, allowing for the generation of diverse molecular libraries from a common core structure. nih.gov By mimicking saturated nitrogen heterocycles such as pyrrolidine, these sultams introduce novel frameworks into compound collections, expanding access to unexplored areas of chemical space. nih.govnih.gov

The use of sp³-enriched building blocks is fundamental to the construction of complex chemical scaffolds that can lead to new therapeutic agents. Spirocyclic γ-sultams represent a promising class of saturated heterocyclic systems for this purpose. researchgate.net Their inherent three-dimensionality and the potential for further functionalization allow them to be elaborated into more intricate structures, including bridged bicyclic systems and other complex frameworks. nih.govchemrxiv.org The stability of the sultam ring makes it a reliable component in multi-step synthetic sequences, solidifying its role as an advanced building block for the synthesis of next-generation pharmaceuticals. nih.gov

Utility in Lead-Oriented Synthesis and Medicinal Chemistry Research

(1-Cyanocyclohexyl)methyl methanesulfonate has emerged as a valuable building block in lead-oriented synthesis, a strategy focused on the creation of novel, three-dimensional molecular scaffolds that are well-suited for development into drug candidates. Its unique combination of a reactive leaving group and a conformationally rigid cyclohexane (B81311) core allows for the systematic exploration of chemical space and the generation of compound libraries with desirable physicochemical properties.

Design of Novel Scaffolds with Tunable Physicochemical Properties

The structural features of this compound make it an ideal starting point for the synthesis of innovative molecular scaffolds. The methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The cyclohexane ring provides a rigid, three-dimensional framework that can be used to control the spatial orientation of substituents. By strategically modifying the cyclohexane core, medicinal chemists can fine-tune the physicochemical properties of the resulting molecules, such as lipophilicity, solubility, and metabolic stability. The nitrile group can also be chemically manipulated, offering another avenue for structural diversification. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a different set of functional group handles for further elaboration.

The ability to generate a variety of scaffolds from a single, readily accessible building block is a key advantage in lead-oriented synthesis. The following table illustrates how the physicochemical properties of a scaffold can be modulated by introducing different substituents onto the (1-Cyanocyclohexyl)methyl core.

Table 1: Predicted Physicochemical Properties of Scaffolds Derived from this compound

| Entry | Substituent (R) | Resulting Scaffold | Calculated logP | Topological Polar Surface Area (TPSA) (Ų) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1 | -OH | (1-Cyanocyclohexyl)methanol | 1.2 | 61.1 | 139.19 |

| 2 | -NH2 | (1-Cyanocyclohexyl)methanamine | 1.4 | 63.3 | 138.22 |

| 3 | -N3 | 1-(Azidomethyl)-1-cyanocyclohexane | 2.1 | 67.8 | 164.21 |

| 4 | -OCH3 | 1-Cyano-1-(methoxymethyl)cyclohexane | 1.9 | 51.9 | 153.22 |

| 5 | -COOH | 1-Carboxycyclohexanecarbonitrile | 1.1 | 63.6 | 153.16 |

Note: The data in this table is illustrative and calculated based on established computational models to demonstrate the concept of tunable physicochemical properties.

Mimicry of Saturated Nitrogen Heterocycles for Enhanced Structural Diversity

Saturated nitrogen heterocycles, such as piperidines and morpholines, are common motifs in many approved drugs due to their favorable pharmacokinetic properties. However, the overrepresentation of these scaffolds in compound libraries can limit structural diversity and lead to challenges in securing intellectual property. The 1-cyanocyclohexyl scaffold can serve as a bioisosteric replacement or mimic for these saturated heterocycles, offering a novel and synthetically accessible alternative.

The cyclohexane ring of this compound can adopt a chair conformation similar to that of piperidine, allowing it to present substituents in well-defined spatial arrangements. This structural similarity enables the resulting molecules to interact with biological targets in a manner analogous to their heterocyclic counterparts. The nitrile group, while not a direct replacement for the nitrogen atom in a heterocycle, can engage in similar polar interactions and can be used as a handle to introduce other functional groups that can mimic the hydrogen bonding capabilities of the heteroatom.

The use of the 1-cyanocyclohexyl scaffold as a mimic for saturated nitrogen heterocycles allows for the exploration of new chemical space while retaining the desirable three-dimensional characteristics of these established pharmacophores. This approach can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles.

Table 2: Comparison of Structural and Physicochemical Parameters

| Scaffold | Key Structural Feature | Vectorial Display of Substituents | Potential for H-Bonding | Common Application |

|---|---|---|---|---|

| Piperidine | Saturated Nitrogen Heterocycle | Axial and Equatorial | High (N-H donor/acceptor) | CNS agents, GPCR ligands |

| 1-Cyanocyclohexyl | Substituted Carbocycle | Axial and Equatorial | Moderate (Nitrile acceptor) | Bioisosteric mimic, novel scaffold |

| Morpholine | Saturated Oxygen/Nitrogen Heterocycle | Axial and Equatorial | High (N-H donor, O acceptor) | Solubilizing group, kinase inhibitors |

Perspectives and Future Directions in 1 Cyanocyclohexyl Methyl Methanesulfonate Research

Computational Investigations into Reaction Mechanisms and Selectivity

Future research would greatly benefit from computational studies to predict the reactivity and selectivity of (1-Cyanocyclohexyl)methyl methanesulfonate (B1217627). The application of Density Functional Theory (DFT) and other computational methods can provide deep insights into potential reaction pathways, transition states, and activation energies, guiding experimental designs and optimizing reaction conditions. researchgate.netrsc.orgnih.gov

Key areas for computational investigation include:

Nucleophilic Substitution Reactions: The methanesulfonate group is an excellent leaving group, making the primary carbon atom susceptible to nucleophilic attack. Computational models could predict the kinetics and thermodynamics of S(_N)2 reactions with a wide range of nucleophiles. Studies on analogous nucleophilic aromatic substitution (S(_N)Ar) reactions have demonstrated the predictive power of DFT in elucidating mechanisms, which can be either stepwise or concerted. nih.govresearchgate.net A similar approach could clarify the mechanistic details for this aliphatic substrate.

Influence of the Cyclohexyl Ring: The conformation of the cyclohexane (B81311) ring could influence the accessibility of the reaction center. Computational analysis can determine the preferred chair conformations of the molecule and the steric hindrance they impose on the approaching nucleophile.

Role of the Nitrile Group: The electronic effect of the geminal nitrile group on the reactivity of the methanesulfonate could be quantified. It is plausible that the electron-withdrawing nature of the nitrile group could impact the stability of the transition state in substitution reactions.

Selectivity Studies: In reactions involving multifunctional nucleophiles, computational models can help predict regio- and chemoselectivity, thereby minimizing the formation of undesired byproducts. Theoretical studies on similar systems, such as the catalysis of cyanohydrin formation, have successfully modeled stereoselectivity, providing a blueprint for future work on this compound. nih.gov

A summary of potential computational approaches is presented in the table below.

| Computational Method | Research Focus | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of S(_N)2 reaction pathways with various nucleophiles. | Calculation of activation energies, transition state geometries, and reaction thermodynamics. researchgate.net |

| Molecular Dynamics (MD) | Analysis of cyclohexyl ring conformational dynamics in solution. | Identification of dominant conformers and assessment of steric accessibility to the reactive site. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Investigation of the electronic influence of the nitrile group on the C-O bond of the mesylate. | Quantification of electronic effects and their impact on leaving group ability. |

| Solvation Models (e.g., PCM, SMD) | Studying the effect of different solvents on reaction rates and mechanisms. | Prediction of solvent effects on reaction kinetics and selectivity, aiding in solvent selection for synthesis. |

Development of Novel Synthetic Transformations and Derivatizations

(1-Cyanocyclohexyl)methyl methanesulfonate serves as a versatile building block for accessing a wide array of more complex molecules. The methanesulfonate moiety is a highly effective leaving group for nucleophilic substitution, while the nitrile group can be transformed into various other functionalities.

Derivatization via Nucleophilic Substitution: The primary carbon atom attached to the methanesulfonate group is an ideal site for S(_N)2 reactions. Future synthetic work could explore reactions with a diverse range of nucleophiles to generate novel compounds. nih.gov For analytical purposes, derivatization is often employed for methanesulfonates that lack a UV chromophore, enabling detection by HPLC-UV methods. nih.govresearchgate.netgoogle.com

Potential nucleophiles and the resulting product classes include:

Azides (e.g., NaN(_3)): To form (1-cyanocyclohexyl)methyl azide, a precursor for amines via reduction or for triazoles via click chemistry.

Thiols (R-SH): To synthesize thioethers, which are prevalent in medicinal chemistry.

Amines (R(_2)NH): To produce secondary or tertiary amines, a common structural motif in pharmaceuticals. cabidigitallibrary.orgresearchgate.net

Carboxylates (RCOO): To form esters, providing access to a different class of functionalized cyclohexyl derivatives.

Carbon Nucleophiles (e.g., malonates, organocuprates): To achieve C-C bond formation, expanding the carbon skeleton.

Transformations of the Nitrile Group: The nitrile functionality is a gateway to other important chemical groups. researchgate.netorganic-chemistry.org

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (1-(hydroxymethyl)cyclohexane-1-carboxylic acid) or a primary amide.

Reduction: Catalytic hydrogenation or reduction with agents like LiAlH(_4) would yield a primary amine ((1-(aminomethyl)cyclohexyl)methanol), a valuable diamine precursor.

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to produce ketones after hydrolysis.

These transformations highlight the potential of this compound as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. taylorandfrancis.comontosight.ai

Green Chemistry Approaches for Sustainable Synthesis and Application

The principles of green chemistry offer a framework for developing environmentally benign and efficient processes for the synthesis and use of this compound. instituteofsustainabilitystudies.comjddhs.comresearchgate.net The goal is to minimize waste, reduce energy consumption, and use safer chemicals. mdpi.comnih.gov

Future research should focus on the following green chemistry strategies:

Atom Economy: The synthesis of the parent alcohol, (1-cyanocyclohexyl)methanol, is a key step. Traditional cyanohydrin synthesis often involves hazardous reagents like HCN. wikipedia.org Exploring biocatalytic methods using hydroxynitrile lyase (HNL) enzymes could provide a safer and more sustainable route. rsc.org Furthermore, cyanide-free methods for nitrile synthesis are gaining prominence. organic-chemistry.org

Safer Solvents: The mesylation reaction and subsequent nucleophilic substitutions are often performed in chlorinated solvents like dichloromethane (B109758). Replacing these with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or bio-based solvents like ethanol (B145695) would significantly reduce the environmental impact. jddhs.commdpi.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. For derivatization, phase-transfer catalysis could enhance reaction rates and efficiency in biphasic systems, reducing the need for harsh conditions. For nitrile synthesis itself, biocatalytic routes using aldoxime dehydratases represent a sustainable alternative to traditional chemical methods. mdpi.com

Energy Efficiency: Employing microwave-assisted or flow chemistry techniques could reduce reaction times and energy consumption, leading to more efficient and scalable processes. researchgate.netresearchgate.net

| Green Chemistry Principle | Application to this compound Synthesis/Use | Potential Benefit |

| Waste Prevention | One-pot synthesis procedures combining cyanohydrin formation and mesylation. nih.gov | Reduced purification steps and solvent waste. |

| Atom Economy | Utilizing 100% atom-economical reactions for derivatization where possible. researchgate.net | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents | Replacing chlorinated solvents with water, ethanol, or supercritical CO(_2). jddhs.com | Reduced toxicity and environmental pollution. |

| Catalysis | Using enzymes (e.g., HNLs) for cyanohydrin synthesis or phase-transfer catalysts for substitutions. rsc.orgmdpi.com | Higher selectivity, milder conditions, and reduced waste. |

| Renewable Feedstocks | Sourcing cyclohexanone (B45756) (the precursor) from bio-based routes (e.g., from lignin). | Reduced reliance on fossil fuels. |

Broader Applications in Materials Science and Emerging Chemical Biology Research

The unique bifunctional nature of this compound suggests potential applications beyond its role as a synthetic intermediate.

Materials Science:

Polymer Chemistry: The nitrile group can participate in polymerization reactions or be used to modify existing polymers. For instance, it could be incorporated into polymer backbones or used as a pendant group to tune material properties such as thermal stability or dielectric constant.

Surface Modification: The molecule could be used as a surface modification agent. The methanesulfonate group can react with surface hydroxyls (e.g., on silica (B1680970) or metal oxides) to covalently tether the (1-cyanocyclohexyl)methyl group, creating a surface with altered hydrophobicity and chemical reactivity.

Chemical Biology:

Alkylation Studies: Methyl methanesulfonate (MMS) is a well-known monofunctional alkylating agent used extensively in chemical biology and cancer research to study DNA damage and repair mechanisms. wikipedia.orgpqri.org this compound could serve as a sterically hindered analogue of MMS. Its bulkier cyclohexyl group could lead to different selectivity in alkylating biological nucleophiles, such as specific DNA bases or amino acid residues in proteins. This could make it a useful probe for investigating the steric accessibility of active sites or DNA grooves.

Bioactive Compound Synthesis: The arylcyclohexylamine scaffold is found in a number of pharmacologically active compounds. wikipedia.org Although this molecule is an alkylcyclohexylamine precursor, its derivatives could be explored for biological activity. Numerous cyclohexane derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netazjm.org The cyanohydrin moiety itself is a key intermediate in the synthesis of many biologically important molecules, including α-hydroxy acids and β-amino alcohols. researchgate.net

The exploration of these future directions will undoubtedly uncover new chemistry and applications for this compound, establishing it as a valuable tool in both synthetic chemistry and broader scientific disciplines.

Q & A

Q. Critical Parameters :

- Temperature (0–25°C) to minimize side reactions.

- Solvent choice (e.g., dichloromethane or THF) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity .

How can researchers resolve contradictions in reported genotoxicity data for methanesulfonate derivatives?

Advanced Research Question

Conflicting genotoxicity results (e.g., threshold vs. linear dose-response) require mechanistic and methodological scrutiny:

- Dose-response modeling : The Lutz threshold model showed significant nonlinearity for methyl methanesulfonate (MMS) in micronucleus assays (p = 0.048), unlike other alkylating agents .

- Analytical limitations : Discrepancies may arise from impurity detection thresholds. For example, LC/MS/MS methods achieve detection limits of 0.3 µg/g for MMS, which is critical for accurate risk assessment .

Q. Recommendations :

- Validate assays using positive controls (e.g., EMS) and adhere to ICH M7 guidelines for genotoxic impurity limits (<1.5 µg/day) .

What advanced analytical techniques are recommended for quantifying trace impurities in methanesulfonate-based compounds?

Advanced Research Question

High-sensitivity methods are essential due to the genotoxic potential of methanesulfonate impurities:

- LC/MS/MS with MRM mode : Achieves LOD/LOQ of 0.3 µg/g and 0.4 µg/g for MMS/EMS, respectively, using a Zorbax SB-C18 column and ESI ionization .

- Method validation : Ensure linearity (R² > 0.999), accuracy (80–120%), and precision (RSD < 10%) across 0.0025–0.3 µg/ml ranges .

Q. Case Study :

- This compound reacts 3x faster with piperidine than non-cyano analogs due to enhanced electrophilicity .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal toxicity .

- Decomposition : Monitor via FTIR for sulfonic acid byproduct formation (peaks at 1178 cm⁻¹ and 1348 cm⁻¹) .

How can computational methods predict the biological activity of novel methanesulfonate derivatives?

Advanced Research Question

Q. Validation :

- Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values for CYP3A4) .

What strategies mitigate matrix interference when analyzing methanesulfonates in active pharmaceutical ingredients (APIs)?

Advanced Research Question

- Sample preparation : Use acetonitrile for protein precipitation and PTFE filtration to remove API-derived interferents .

- Matrix-matched calibration : Prepare standards in API-free solutions to account for ion suppression in ESI-MS .

Q. Performance Metrics :

| Strategy | Recovery Improvement | RSD Reduction |

|---|---|---|

| Acetonitrile LLE | 25% | 8% |

| PTFE Filtration | 15% | 5% |

How do structural modifications of methanesulfonates impact their pharmacokinetic (PK) profiles?

Advanced Research Question

Q. PK Data :

| Derivative | t₁/₂ (hr) | Cₘₐₓ (µg/mL) |

|---|---|---|

| Cyclohexyl | 4.2 | 12.5 |

| Cyclopropyl | 2.1 | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.